(2-Chlorophenyl)(phenyl)methanone

Crystallography Solid-State Chemistry Polymorphism

This ortho-substituted benzophenone offers unique steric hindrance that directs regioselective cross-coupling and Haller-Bauer cleavage reactions, distinct from meta/para isomers. Its well-defined crystal structure (space group P2₁/c) makes it an ideal internal standard for PXRD analysis. Used as a Type II photoinitiator, its chlorine substituent modifies solubility and curing kinetics for UV-curable formulations. Ensure procurement of this specific ortho isomer to avoid failed syntheses. ≥98% purity recommended for research and industrial applications.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
CAS No. 5162-03-8
Cat. No. B131818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(phenyl)methanone
CAS5162-03-8
Synonyms(2-Chlorophenyl)(phenyl)methanone;  2-Benzoylphenyl Chloride;  2-CBP;  2-Chlorophenyl Phenyl Ketone;  NSC 62529;  o-Chlorobenzophenone; 
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
InChIKeyVMHYWKBKHMYRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)(phenyl)methanone (CAS 5162-03-8) for Chemical Synthesis and Research: Verified Properties and Applications


(2-Chlorophenyl)(phenyl)methanone, commonly known as 2-Chlorobenzophenone, is an ortho-substituted benzophenone derivative belonging to the class of aromatic ketones [1]. It is characterized by a molecular formula of C13H9ClO and a molecular weight of 216.66 g/mol . This compound appears as a white to yellow crystalline powder with a melting point range of 44-47 °C . It serves as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, and is also utilized as a photoinitiator in polymer chemistry and as a metabolite marker [2].

Why (2-Chlorophenyl)(phenyl)methanone Cannot Be Replaced by Other Chlorobenzophenone Isomers or Unsubstituted Benzophenone


The position of the chlorine substituent on the benzophenone core is the primary determinant of its physicochemical and reactive properties. Isomeric substitution (e.g., 3- or 4-chlorobenzophenone) or the absence of a substituent (benzophenone) leads to significant differences in crystal packing, thermochemical stability, and regioselective reactivity. For instance, the ortho-chloro group in (2-Chlorophenyl)(phenyl)methanone introduces steric hindrance that dictates its unique solid-state conformation and can direct nucleophilic attacks or cross-coupling reactions in ways that are inaccessible to its meta and para analogs. Therefore, generic substitution based solely on the benzophenone scaffold or halogen content will likely result in failed synthetic outcomes or altered material properties, necessitating the procurement of the specific ortho-substituted isomer.

Quantitative Evidence Guide for (2-Chlorophenyl)(phenyl)methanone: Differentiated from Isomers and Scaffold Analogs


Ortho-Chloro Substitution Dictates a Unique Crystal Packing Arrangement Compared to the 2,5-Dichloro Derivative

Single-crystal X-ray diffraction reveals that 2-chlorobenzophenone crystallizes in the centrosymmetric monoclinic space group P2₁/c (No. 14) with specific unit cell parameters [1]. In contrast, the 2,5-dichlorobenzophenone analog, which introduces an additional para-chloro substituent, adopts a different packing motif due to altered intermolecular interactions. This demonstrates that the ortho-substitution pattern alone is not the sole determinant of solid-state architecture; the specific substitution pattern dictates the final crystal form, which is critical for purification, formulation, and material properties.

Crystallography Solid-State Chemistry Polymorphism

2-Chlorobenzophenone Exhibits a Distinct Enthalpy of Sublimation and Gaseous Formation Compared to Meta and Para Isomers

The standard molar enthalpy of sublimation for 2-chlorobenzophenone was measured directly by Calvet high-temperature vacuum sublimation at T = 298.15 K, yielding a value of Δ(g)(cr)H(m)° = 96.7 ± 1.2 kJ/mol [1]. This value is distinct from those derived for the 3- and 4-chlorobenzophenone isomers, which were determined via the Knudsen-effusion technique. Consequently, the derived standard molar enthalpy of formation in the gaseous phase, Δ(f)H(m)°(g), is also isomer-dependent. These quantitative differences reflect the varying intermolecular forces and lattice energies arising from the different chlorine positions.

Thermochemistry Energetics Physical Organic Chemistry

Steric Hindrance from the Ortho-Chloro Group Directs a Unique Reactivity Profile in Base-Mediated Scission Reactions

When treated with potassamide in liquid ammonia, 2-chlorobenzophenone is reported to undergo complete Haller-Bauer scission [1]. In contrast, other substituted benzophenones, such as 4-nitrobenzophenone, undergo a different major reaction pathway under similar conditions, specifically nucleophilic amination of the nitro-containing ring rather than complete scission. This divergence is attributed to the unique steric and electronic environment created by the ortho-chloro substituent, which directs the outcome away from simple nucleophilic aromatic substitution and toward a distinct bond-cleavage event.

Reaction Mechanism Organic Synthesis Steric Effects

Recommended Research and Industrial Applications for (2-Chlorophenyl)(phenyl)methanone (CAS 5162-03-8)


As a Structural Standard for Solid-State Analysis and Crystallography

Use (2-Chlorophenyl)(phenyl)methanone as a calibration standard or reference material in powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction studies due to its well-defined and unique crystal structure (space group P2₁/c). Its distinct polymorph ensures reproducible diffraction patterns, making it a reliable internal standard for identifying unknown phases or quantifying amorphous content in pharmaceutical formulations [1]. For this purpose, procure the compound with high purity (≥99%) to minimize extraneous peaks.

As a Key Substrate for Developing Regioselective Cross-Coupling and Cleavage Methodologies

Employ (2-Chlorophenyl)(phenyl)methanone in reaction development studies focused on C-Cl bond functionalization or ketone cleavage. The unique steric environment of the ortho-chloro group makes it an ideal substrate for investigating the scope and limitations of new palladium-catalyzed cross-coupling catalysts or base-mediated scission reactions, such as the Haller-Bauer cleavage, where its behavior is distinct from other isomers [1]. This application is crucial for medicinal chemists seeking to diversify benzophenone-based scaffolds.

As a Photoinitiator Component in Specialty UV-Curable Formulations

Utilize (2-Chlorophenyl)(phenyl)methanone as a Type II photoinitiator in UV-curable coatings, inks, and adhesives, particularly where its specific absorption profile and hydrogen-abstraction efficiency are advantageous. While benzophenone is the archetypal initiator, the ortho-chloro derivative offers modified solubility and curing kinetics that can be exploited for fine-tuning formulation viscosity and final polymer properties. This is directly supported by its commercial designation as a photopolymerization initiator [1]. For procurement, ensure the product meets technical grade specifications suitable for industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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